molecular formula C24H28BrN3O4S B11219622 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

Cat. No.: B11219622
M. Wt: 534.5 g/mol
InChI Key: VCFDASSDFPSLKE-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative characterized by a 6-bromo substituent, a sulfanylidene (C=S) group at position 2, and a hexanamide side chain terminating in a 3,4-dimethoxyphenethyl moiety. Quinazolinones are nitrogen-containing heterocycles with demonstrated pharmacological relevance, including anticancer, anti-inflammatory, and enzyme inhibitory activities . The bromine atom likely enhances electrophilic reactivity and binding affinity to biological targets, while the sulfanylidene group may modulate electronic properties and solubility.

Properties

Molecular Formula

C24H28BrN3O4S

Molecular Weight

534.5 g/mol

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

InChI

InChI=1S/C24H28BrN3O4S/c1-31-20-10-7-16(14-21(20)32-2)11-12-26-22(29)6-4-3-5-13-28-23(30)18-15-17(25)8-9-19(18)27-24(28)33/h7-10,14-15H,3-6,11-13H2,1-2H3,(H,26,29)(H,27,33)

InChI Key

VCFDASSDFPSLKE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the quinazoline core is achieved using bromine or N-bromosuccinimide in an appropriate solvent such as acetic acid or chloroform.

    Formation of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the brominated quinazoline with thiourea or a similar sulfur-containing reagent.

    Attachment of the Hexanamide Chain: The final step involves the coupling of the quinazoline derivative with N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromine atom in the quinazoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines in solvents such as dimethylformamide or ethanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine and sulfanylidene groups may play a crucial role in binding to these targets, while the dimethoxyphenyl group could enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

The target compound shares structural homology with other quinazolinones but differs in substituents and side chains. Key comparisons include:

Compound Name Core Structure Modifications Key Substituents Biological Relevance (Reported)
Target Compound 6-Bromo-2-sulfanylidene-4-oxo-1H-quinazolin-3-yl N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide Not explicitly stated in evidence
3-Benzyl-6-bromo-2-phenylquinazolin-4(3H)-one 6-Bromo-4-oxo-1H-quinazolin-3-yl Benzyl (position 3), phenyl (position 2) Anticancer (hypothesized via TACE inhibition)
1d (Pharmaceuticals, 2012) 3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl 4-[(E)-ethenyl]benzenesulfonamide Sulfonamide-based enzyme inhibition
  • Sulfanylidene vs. Sulfonamide: The target’s sulfanylidene (C=S) group differs from the sulfonamide (SO₂NH₂) in compound 1d . Sulfanylidenes are less polar but may enhance π-π stacking interactions, whereas sulfonamides are stronger hydrogen-bond donors.

Pharmacological Potential

  • Anticancer Activity: Quinazolinones with bromine substituents (e.g., 6-bromo in ) show cytotoxicity against cancer cell lines (e.g., MDA-MB-231) via TACE inhibition . The target’s dimethoxyphenyl group may enhance selectivity for tyrosine kinase receptors.
  • Enzyme Inhibition : Sulfonamide-containing analogues (e.g., 1d) target carbonic anhydrases or proteases , whereas the sulfanylidene group in the target may favor kinase or phosphatase inhibition.

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